molecular formula C8H17NO2S B12339022 Cycloheptylmethanesulfonamide

Cycloheptylmethanesulfonamide

Cat. No.: B12339022
M. Wt: 191.29 g/mol
InChI Key: IQFGGRXDILJDCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylmethanesulfonamide can be synthesized through the reaction of cycloheptylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:

Cycloheptylamine+Methanesulfonyl chlorideThis compound+HCl\text{Cycloheptylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cycloheptylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Cycloheptylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Cycloheptylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cycloheptylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar sulfonamide group.

    Sulfanilamide: A precursor to many sulfonamide drugs.

    Sulfadiazine: Used in combination with other drugs to treat infections.

Uniqueness: Cycloheptylmethanesulfonamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

cycloheptylmethanesulfonamide

InChI

InChI=1S/C8H17NO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H2,9,10,11)

InChI Key

IQFGGRXDILJDCY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CS(=O)(=O)N

Origin of Product

United States

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